molecular formula C14H19NO4 B11800330 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone

2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone

Cat. No.: B11800330
M. Wt: 265.30 g/mol
InChI Key: HGGPAXSSBUNOFA-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is an organic compound with a complex structure that includes a phenoxy group, a morpholino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-(6-methylphenoxy)ethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Hydroxymethyl)phenoxy)-1-morpholinoethanone
  • 2-(6-Methylphenoxy)-1-morpholinoethanone
  • 2-(2-(Hydroxymethyl)-6-methylphenoxy)ethanol

Uniqueness

2-(2-(Hydroxymethyl)-6-methylphenoxy)-1-morpholinoethanone is unique due to the presence of both the hydroxymethyl and morpholino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-6-methylphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H19NO4/c1-11-3-2-4-12(9-16)14(11)19-10-13(17)15-5-7-18-8-6-15/h2-4,16H,5-10H2,1H3

InChI Key

HGGPAXSSBUNOFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CO)OCC(=O)N2CCOCC2

Origin of Product

United States

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